molecular formula C9H12ClNO B13536927 (1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-amine

(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-amine

Cat. No.: B13536927
M. Wt: 185.65 g/mol
InChI Key: MHRDUPOGMYSSOE-LURJTMIESA-N
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Description

(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-amine is an organic compound characterized by the presence of a chloro and methoxy group attached to a phenyl ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the corresponding amine through a reductive amination process, often using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are commonly used.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-chloro-2-methoxyphenyl)ethan-1-amine: shares similarities with other phenylethylamine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups on the phenyl ring can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

(1S)-1-(4-chloro-2-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-6H,11H2,1-2H3/t6-/m0/s1

InChI Key

MHRDUPOGMYSSOE-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)OC)N

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)OC)N

Origin of Product

United States

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